tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate
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Overview
Description
This compound is a versatile chemical compound with immense potential for scientific research. It is also known as tert-butyl 4-piperidinylmethylcarbamate . The CAS Number is 135632-53-0 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3, (H,13,14) . This indicates the molecular structure of the compound. Further analysis would require more detailed information or computational resources.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 214.31 . It is stored in a dark place at room temperature .Scientific Research Applications
Synthesis Techniques
Research has developed efficient synthesis methods for compounds closely related to tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate. For example, Geng Min (2010) reported an efficient seven-step process for the synthesis of important drug intermediates, showcasing the compound's role in pharmaceutical synthesis as a versatile intermediate (Geng Min, 2010). Furthermore, research on the control of the site of lithiation of 3-(Aminomethyl)pyridine derivatives by Keith Smith et al. (2013) demonstrates the compound's utility in creating substituted derivatives through lithiation, highlighting its significance in synthetic chemistry (Keith Smith et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[[4-(pyridin-2-ylmethyl)piperidin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-16(2,3)22-15(21)20-13-17(7-10-18-11-8-17)12-14-6-4-5-9-19-14/h4-6,9,18H,7-8,10-13H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWDGAULTSCMJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNCC1)CC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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